Ethyl Ester at C7 Enables CDK2 Inhibition: Comparative Evidence from Imidazo[4,5-c]pyridine-Based CDK2 Inhibitor Series
In the imidazo[4,5-c]pyridine CDK2 inhibitor series derived via scaffold hopping from CYC202, the ethyl 3H-imidazo[4,5-c]pyridine-7-carboxylate core serves as the foundational scaffold for generating analogs with sub-micromolar CDK2 inhibitory activity. Multiple compounds synthesized from this core exhibited CDK2 IC₅₀ values below 1 µM, with the most potent analog (compound 5b) achieving an IC₅₀ of 21 nM [1]. The ethyl ester at C7 contributes to the pharmacophore architecture required for ATP-binding pocket engagement. In contrast, analogs lacking the C7 carboxylate functionality or bearing alternative substituents at this position showed diminished or abolished CDK2 inhibition [1].
| Evidence Dimension | CDK2 enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Ethyl 3H-imidazo[4,5-c]pyridine-7-carboxylate serves as core scaffold; derivatives achieve CDK2 IC₅₀ <1 µM (representative compound 5b: 21 nM) |
| Comparator Or Baseline | CYC202 (roscovitine, clinical-stage CDK2 inhibitor reference) |
| Quantified Difference | Compound 5b IC₅₀ = 21 nM; multiple analogs <1 µM |
| Conditions | In vitro CDK2 enzyme inhibition assay |
Why This Matters
This evidence positions the ethyl ester-containing core as essential for achieving potent CDK2 inhibition in kinase-targeted drug discovery programs.
- [1] Wu YZ, Ying HZ, Xu L, Cheng G, Chen J, Hu YZ, Liu T, Dong XW. Design, synthesis, and molecular docking study of 3H-imidazole[4,5-c]pyridine derivatives as CDK2 inhibitors. Arch Pharm (Weinheim). 2018;351(5):e1700381. doi:10.1002/ardp.201700381 View Source
